Cas no 469871-49-6 (butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate)

Butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate is a synthetic organic compound featuring a benzyl-substituted indole core linked to a cyanoacrylate moiety via an amide bond, further esterified with a butyl group. This structure confers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for drug discovery. The presence of the electron-withdrawing cyano and ester groups enhances reactivity, while the benzyl-indole system may contribute to binding affinity in target interactions. Its well-defined stereochemistry (E-configuration) and functional group diversity make it suitable for further derivatization in synthetic applications. The compound's stability and solubility profile facilitate handling in laboratory settings.
butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate structure
469871-49-6 structure
Product Name:butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate
CAS No:469871-49-6
MF:C30H27N3O3
MW:477.553687334061
CID:5762739
PubChem ID:1561949
Update Time:2025-06-15

butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate Chemical and Physical Properties

Names and Identifiers

    • butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate
    • butyl 4-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoate
    • F0780-0116
    • STL334671
    • butyl 4-{[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enoyl]amino}benzoate
    • (E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate
    • AKOS003635083
    • 469871-49-6
    • (Z)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate
    • Benzoic acid, 4-[[2-cyano-1-oxo-3-[1-(phenylmethyl)-1H-indol-3-yl]-2-propen-1-yl]amino]-, butyl ester
    • Inchi: 1S/C30H27N3O3/c1-2-3-17-36-30(35)23-13-15-26(16-14-23)32-29(34)24(19-31)18-25-21-33(20-22-9-5-4-6-10-22)28-12-8-7-11-27(25)28/h4-16,18,21H,2-3,17,20H2,1H3,(H,32,34)/b24-18+
    • InChI Key: DXEQLSJDLNJDQB-HKOYGPOVSA-N
    • SMILES: O(C(C1C=CC(=CC=1)NC(/C(/C#N)=C/C1=CN(CC2C=CC=CC=2)C2C=CC=CC=21)=O)=O)CCCC

Computed Properties

  • Exact Mass: 477.20524173g/mol
  • Monoisotopic Mass: 477.20524173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 10
  • Complexity: 817
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 84.1Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 729.1±60.0 °C(Predicted)
  • pka: 10.10±0.70(Predicted)

butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate Pricemore >>

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Additional information on butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate

Comprehensive Overview of Butyl 4-[(2E)-3-(1-Benzyl-1H-indol-3-yl)-2-Cyanoprop-2-enamido]benzoate (CAS No. 469871-49-6)

Butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate is a synthetic organic compound with a complex molecular structure, widely studied for its potential applications in pharmaceutical and material science research. This compound, identified by its CAS No. 469871-49-6, features a unique combination of functional groups, including an indole core, a cyanoacrylamide moiety, and a benzoate ester. Its structural complexity makes it a subject of interest for researchers exploring novel bioactive molecules and advanced materials.

The growing demand for indole derivatives in drug discovery has propelled the relevance of compounds like butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate. Indole-based structures are frequently investigated for their roles in modulating biological pathways, particularly in oncology and neurology. Recent trends in AI-driven drug design and computational chemistry have further highlighted the importance of such compounds, as they serve as valuable scaffolds for virtual screening and molecular docking studies.

From a synthetic chemistry perspective, the cyanoacrylamide group in this compound offers intriguing reactivity, enabling diverse chemical transformations. Researchers are exploring its utility in click chemistry and bioconjugation, which are pivotal for developing targeted therapeutics and diagnostic tools. Additionally, the ester linkage in the benzoate segment provides opportunities for prodrug design, enhancing bioavailability and pharmacokinetic properties.

Environmental and sustainability considerations are also shaping the discourse around such compounds. With increasing emphasis on green chemistry, scientists are evaluating eco-friendly synthesis routes for butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate, minimizing hazardous byproducts and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

In material science, the compound’s π-conjugated system and electron-withdrawing cyano group make it a candidate for organic electronics, such as OLEDs and photovoltaic devices. Its potential in non-linear optics (NLO) is another area of active investigation, driven by the need for high-performance optoelectronic materials.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate is critical. Advanced analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to elucidate its properties. Furthermore, machine learning models are being leveraged to predict its behavior in biological systems, accelerating the discovery process.

In conclusion, butyl 4-[(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoate represents a versatile compound with multifaceted applications. Its study bridges gaps between medicinal chemistry, materials engineering, and sustainable innovation, making it a compelling topic for interdisciplinary research. As scientific advancements continue, this compound is poised to play a pivotal role in addressing contemporary challenges in health and technology.

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